tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt
Description
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt (CAS 857285-80-4) is a sulfonium-based organic compound featuring a diphenylsulphonium cation and a nonaflate (1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate) counterion. The nonaflate anion, known for its strong electron-withdrawing properties and thermal stability, further enhances the compound’s solubility in polar aprotic solvents and resistance to decomposition .
Properties
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O3S.C4HF9O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,18H2,1-3H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJXWNMBTQGAFT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F9O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622114 | |
| Record name | [4-(2-tert-Butoxy-2-oxoethoxy)phenyl](diphenyl)sulfanium nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857285-80-4 | |
| Record name | [4-(2-tert-Butoxy-2-oxoethoxy)phenyl](diphenyl)sulfanium nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt involves multiple steps. The general synthetic route includes the reaction of tert-butyl 2-bromoacetate with 4-(diphenylsulphonium)phenol in the presence of a base to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and bases like potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonium group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonium center.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
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Photolithography :
- The compound acts as a photoacid generator (PAG) , which is vital in the development of photoresists for semiconductor manufacturing. When exposed to UV light, it produces acid that modifies the solubility of the photoresist material, enabling precise patterning on substrates.
- Its efficiency in generating acid under UV exposure makes it preferable over other PAGs, especially in advanced lithographic techniques.
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Microelectronics :
- Used extensively in the fabrication of integrated circuits and microelectronic devices, where fine pattern resolution is crucial. The ability to control solubility changes allows for the creation of intricate circuit designs.
-
Polymer Chemistry :
- The compound can be utilized in polymerization reactions where controlled acid generation is necessary to initiate or propagate polymer chains, enhancing material properties such as thermal stability and mechanical strength.
Case Studies
-
Microfabrication Techniques :
- Research has demonstrated that using tert-butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt as a PAG significantly improves the resolution and fidelity of patterns in photoresists compared to traditional PAGs. Studies showed that devices fabricated using this compound exhibited enhanced performance metrics due to improved material properties.
-
Development of Advanced Photoresists :
- A study focused on developing next-generation photoresists incorporated this compound to achieve lower exposure doses while maintaining high resolution. The results indicated a reduction in defects and an increase in yield during semiconductor manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt involves the generation of acid upon exposure to light. The sulphonium group undergoes photolysis, releasing a proton and forming a sulfonium ion. This acid generation is crucial in the photolithographic process, where it catalyzes the solubility change in the photoresist material .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt can be compared to analogs in three key categories:
Structural Analogs with Modified Substituents
- Key Differences: The diazirine analog () lacks ionic character but serves as a photoreactive crosslinker in biochemical studies, contrasting with the sulfonium salt’s photochemical utility. Methyl 2-(4-(tert-butyl)phenoxy)acetate () is a neutral ester with lower polarity, limiting its use in ionic or catalytic contexts.
Sulfonium Salts with Alternative Counterions
- Counterion Impact: The nonaflate anion provides enhanced thermal stability compared to triflate due to its perfluorinated alkyl chain, which resists oxidative degradation . Nonaflate salts exhibit lower hygroscopicity, making them preferable in moisture-sensitive applications.
Functional Group Variants in Phenoxy Acetate Esters
- Functional Group Utility :
Research Findings and Data Gaps
- Applications: The compound’s sulfonium-nonaflate pairing suggests utility in advanced materials science, though explicit studies are absent in the provided evidence.
Biological Activity
Chemical Identity and Properties:
- IUPAC Name: 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium; nonafluorobutane-1-sulfonate
- Molecular Formula: C28H25F9O6S2
- Molecular Weight: 692.61 g/mol
- CAS Number: 857285-80-4
This compound is a specialized chemical used primarily in the field of photolithography, functioning as a photoacid generator essential for the development of photoresists in microelectronic device fabrication.
The biological activity of tert-butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt is primarily linked to its role as a photoacid generator. Upon exposure to light, the sulphonium group undergoes photolysis, resulting in the release of protons and the formation of sulfonium ions. This acid generation is crucial for catalyzing solubility changes in photoresist materials during the lithographic process .
Toxicological Profile
The safety data for this compound indicates potential hazards:
- Skin Irritation: May cause skin irritation (H315).
- Eye Irritation: Can lead to serious eye irritation (H319).
- Respiratory Effects: Potential respiratory irritant, although not classified as harmful upon inhalation .
Case Studies and Research Findings
Research has demonstrated that this compound is effective in various applications beyond photolithography, particularly in organic synthesis and material science. For example, studies have shown its utility in creating advanced materials with tailored properties through controlled polymerization processes.
Table: Comparison of Bioactivity with Similar Compounds
| Compound Name | Photoacid Generation | Skin Irritation | Eye Irritation |
|---|---|---|---|
| This compound | Yes | Yes (H315) | Yes (H319) |
| tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, triflate salt | Yes | Yes | Yes |
| tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, tosylate salt | Yes | Yes | Yes |
Applications in Research
The compound has been extensively studied for its properties as a photoacid generator. Its effectiveness has made it a subject of interest in developing new photoresists with enhanced performance characteristics. Research indicates that modifications to the sulphonium group can lead to improved acid generation efficiency and thermal stability, which are critical for high-resolution lithography.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt?
- Methodology : The synthesis typically involves a multi-step approach:
Esterification : React 4-(diphenylsulphonium)phenol with bromoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate intermediate.
Protection : Introduce the tert-butyl group via esterification using tert-butyl chloroacetate under anhydrous conditions.
Salt Formation : Exchange the counterion with nonaflate (nonafluorobutanesulfonate) using silver nonaflate or similar reagents in aprotic solvents like dichloromethane .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via flash chromatography (e.g., 15% EtOAc in petroleum ether) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR to confirm the tert-butyl group (δ ~1.50 ppm, singlet) and phenoxyacetate backbone (δ ~4.52 ppm, s) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H] = 326.1387) .
- X-ray Crystallography : For structural confirmation, analyze single crystals grown in ethyl acetate/hexane mixtures. Crystal parameters (e.g., triclinic system, space group) align with related tert-butyl esters .
Q. What safety protocols are critical when handling this compound in the lab?
- Key Safety Measures :
- Use PPE (gloves, goggles) due to limited toxicity data. Avoid inhalation or skin contact.
- Work in a fume hood, as sulfonium salts may release volatile byproducts under acidic conditions.
- Dispose of waste via halogenated solvent protocols, as nonaflate salts are persistent fluorinated compounds .
Advanced Research Questions
Q. How does the nonaflate counterion influence the compound’s reactivity in catalytic or photochemical applications?
- Mechanistic Insight : The nonaflate anion (nonafluorobutanesulfonate) enhances solubility in polar aprotic solvents and stabilizes cationic intermediates via weak ion-pairing. This is critical in photoredox catalysis, where sulfonium salts act as aryl radical precursors .
- Experimental Design : Compare reaction rates and yields using alternative counterions (e.g., triflate, tosylate) under identical conditions. Monitor by NMR to track anion participation .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Data Analysis Framework :
Reproducibility Checks : Validate solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction temperature control (±2°C).
Intermediate Characterization : Ensure intermediates (e.g., phenoxyacetate precursors) are free of hydroxyl or carbonyl impurities via IR spectroscopy.
Statistical Modeling : Apply Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, catalyst loading) affecting yield variations .
Q. How does the steric bulk of the tert-butyl group impact the compound’s stability under acidic or oxidative conditions?
- Stability Studies :
- Acidic Hydrolysis : Suspend the compound in 4N HCl/EtOAc. The tert-butyl ester hydrolyzes to acetic acid derivatives, confirmed by NMR loss of the δ 1.50 ppm signal .
- Oxidative Resistance : Expose to H₂O₂ or TBHP. The sulfonium moiety may degrade, but the tert-butyl group remains intact, as shown by GC-MS fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
